2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
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Overview
Description
2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H25N7O and its molecular weight is 475.556. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
A significant application of this compound lies in the synthesis of novel chemical derivatives. For instance, Abdel‐Aziz et al. (2008) describe the synthesis of pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, demonstrating the compound's utility in creating new chemical entities with potential biological activities (Abdel‐Aziz et al., 2008).
Antitumor Activity
The compound's derivatives have been investigated for their potential in cancer treatment. Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and evaluated them for antitumor activity, particularly against breast cancer cells (Yurttaş et al., 2014).
Aurora-A Kinase Inhibitors
Shaaban et al. (2011) developed a facile synthesis method for pyrazolo[1,5-a]pyrimidines, which were evaluated as Aurora-A kinase inhibitors, a target of interest in cancer therapeutics (Shaaban et al., 2011).
Antimicrobial Activities
Some derivatives synthesized using this compound have shown antimicrobial properties. For example, Bektaş et al. (2007) explored the synthesis of new 1,2,4-Triazole derivatives, which demonstrated good to moderate activities against various microorganisms (Bektaş et al., 2007).
Synthesis of Heterocyclic Compounds
The compound is instrumental in the synthesis of heterocyclic compounds, as illustrated by Abdelriheem et al. (2017) in their work on pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines (Abdelriheem et al., 2017).
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not well understood at this time. It is likely that the compound interacts with its targets, leading to changes in cellular function. The specific nature of these interactions and the resulting changes are areas of ongoing research .
Pharmacokinetics
The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all important factors that need to be studied in more detail .
Result of Action
It is likely that the compound has multiple effects at the molecular and cellular level, depending on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Properties
IUPAC Name |
2,2-diphenyl-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7O/c36-28(24(21-10-4-1-5-11-21)22-12-6-2-7-13-22)34-18-16-33(17-19-34)26-25-27(30-20-29-26)35(32-31-25)23-14-8-3-9-15-23/h1-15,20,24H,16-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYKETAKWGWUGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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